1-Octadecene

Übersicht

Beschreibung

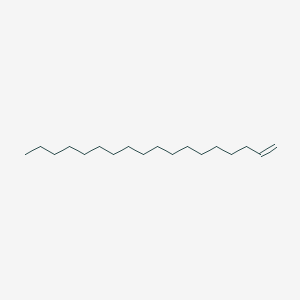

1-Octadecene is a long-chain hydrocarbon and an alkene with the molecular formula C18H36 . It is classified as an alpha-olefin and is the longest alkene that remains liquid at room temperature . This compound is also known by other names such as alpha-Octadecene, Octadecylene, and Neodene 18 . It is a colorless liquid with a high boiling point and is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octadecene can be synthesized through the catalytic oligomerization of ethylene. In this process, a catalyst, typically a transition metal complex, promotes the formation of longer carbon chains from ethylene gas .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, ensuring high purity and yield. The process involves the use of high temperatures and pressures to facilitate the oligomerization reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octadecene undergoes various chemical reactions, including:

Hydrosilylation: Treatment with trichlorosilane in the presence of platinum catalysts to produce octadecyltrichlorosilane.

Addition Reactions: It can add to hydrogen-terminated bulk silicon, forming covalent bonds with silicon atoms.

Common Reagents and Conditions:

Hydrosilylation: Platinum catalysts and trichlorosilane are commonly used.

Addition to Silicon: Hydrogen-terminated silicon surfaces are required.

Major Products:

Octadecyltrichlorosilane: Formed from hydrosilylation.

Silicon-alkyl Monolayers: Formed from addition reactions with silicon.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nanomaterials

1-Octadecene plays a crucial role in the synthesis of nanomaterials, particularly silicon nanorods. In the process of growing these nanorods through trisilane decomposition, this compound serves as both a hydrosilylation reagent and a passivating agent. This dual functionality enhances photoluminescence properties and prevents surface oxidation.

- Photoluminescence Induction : The presence of this compound induces bright photoluminescence with quantum yields ranging from 4% to 5% after etching with hydrofluoric acid to remove surface oxide layers. This property is essential for applications in optoelectronics and photonics .

- Stability : The ability of this compound to passivate the surface of silicon nanorods ensures their stability over time, making them suitable for long-term storage and use in various applications .

Ferrofluids

This compound is utilized as a solvent in ferrofluids, which are colloidal suspensions of magnetic nanoparticles. A notable study assessed its intraocular tolerance, revealing that while it did not cause retinal cytotoxicity, it did elicit an inflammatory response in the vitreous humor.

- Intraocular Studies : In experiments involving albino rabbits, this compound was injected into the vitreous cavity. Histological analyses indicated that while normal retinal architecture was maintained, inflammation was noted in half of the cases examined .

Liquid Chromatography

In reversed-phase liquid chromatography (RPLC), this compound is employed as a co-grafting agent to enhance stationary phase performance. Its incorporation into chromatographic materials improves separation efficiency for various compounds based on their hydrophobicity.

- Performance Enhancement : Studies have shown that using this compound alongside short-chain monomers such as N-vinylpyrrolidone (NVP) and vinylimidazole (VIm) results in narrower peak widths and higher column efficiencies when separating polycyclic aromatic hydrocarbons (PAHs) and other complex mixtures .

Surface Modification of Nanodiamonds

The modification of nanodiamond particles with this compound has been explored to create hydrophobic/lipophilic surfaces. This modification facilitates better dispersion and stability of nanodiamonds in various solvents.

- Synthesis Process : A thermal reaction method is used to introduce octadecyl groups onto the surface of nanodiamonds, enhancing their compatibility with organic solvents .

Pheromone Research

Recent studies have identified this compound as a female-produced aggregation pheromone in certain insect species. This discovery opens avenues for its application in pest management strategies.

- Behavioral Studies : Experiments demonstrated that male insects utilize this compound for locating females, suggesting its potential use in monitoring and mass trapping techniques to control pest populations .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Nanomaterial Synthesis | Used for growing silicon nanorods | Induces bright photoluminescence; prevents oxidation |

| Ferrofluids | Acts as a solvent for magnetic nanoparticles | Well-tolerated intraocular; inflammatory response observed |

| Liquid Chromatography | Co-grafting agent in RPLC | Improves separation efficiency; reduces peak broadening |

| Surface Modification | Modifies nanodiamonds for enhanced dispersion | Increases hydrophobicity/lipophilicity |

| Pheromone Research | Identified as an aggregation pheromone | Useful for pest monitoring and control strategies |

Case Studies

- Nanomaterials : A study on silicon nanorods highlighted the effectiveness of this compound in achieving high quantum yields during photoluminescence tests, underscoring its importance in optoelectronic applications.

- Ferrofluid Research : The intraocular study involving rabbits demonstrated that while this compound does not harm retinal cells, its inflammatory effects warrant caution when used in biomedical applications.

Wirkmechanismus

The mechanism by which 1-Octadecene exerts its effects involves its ability to form covalent bonds with other molecules. For instance, in hydrosilylation reactions, it forms stable silicon-carbon bonds, which are crucial for creating protective coatings on silicon surfaces . Additionally, its role as a capping agent in nanoparticle synthesis helps stabilize nanoparticles and prevent oxidation .

Vergleich Mit ähnlichen Verbindungen

- 1-Hexadecene (C16H32)

- 1-Tetradecene (C14H28)

- 1-Dodecene (C12H24)

Comparison: 1-Octadecene is unique due to its longer carbon chain, which provides it with a higher boiling point and greater stability compared to shorter-chain alkenes like 1-Hexadecene and 1-Tetradecene . This makes it particularly useful in applications requiring high thermal stability and long-term performance .

Biologische Aktivität

1-Octadecene, a long-chain alkene with the molecular formula , is primarily known for its applications in industrial processes and nanomaterial synthesis. However, recent studies have highlighted its significant biological activities, including antibacterial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a colorless liquid at room temperature and is commonly used as a solvent in various chemical reactions, particularly in the synthesis of nanocrystals. It has also been employed in the development of ferrofluids and as a co-grafting agent in chromatography . The compound's structure allows it to function effectively in numerous chemical environments, enhancing its utility in both laboratory and industrial settings.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains. In a study by Belakhdar et al., this compound was found to possess antibacterial activity comparable to other bioactive compounds . The effectiveness of this compound against bacteria suggests its potential application in developing antimicrobial agents.

| Compound | Activity |

|---|---|

| This compound | Antibacterial |

| Eicosane | Antibacterial |

| 1-Hexadecene | Antibacterial, antifungal |

Antioxidant Activity

The antioxidant capacity of this compound has been documented in various studies. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. In the context of natural products, this compound was identified among other compounds with antioxidant properties in extracts from Enhalus acoroides . This suggests that it may play a role in reducing oxidative damage in biological systems.

Anticancer Properties

Recent investigations have also pointed to the anticancer potential of this compound. It has been reported as an active principle against certain types of cancer cells. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells, although specific mechanisms remain under investigation . The presence of this compound in various plant extracts further supports its potential therapeutic applications.

Intraocular Tolerance Study

A pilot study assessed the intraocular tolerance of this compound when used as a fluid-gas exchange agent in rabbits. Results showed that while it did not cause retinal cytotoxicity, it did elicit an inflammatory response within the vitreous humor . This finding is crucial for considering its use in medical applications involving ocular procedures.

Synthesis of Nanomaterials

In nanotechnology, this compound serves as a solvent for synthesizing silicon nanorods. A study demonstrated that it enhances photoluminescence and stabilizes nanocrystals by preventing surface oxidation . This application underscores its importance not only as a chemical reagent but also as a material with biological relevance due to its interaction with biological systems at the nanoscale.

Safety Profile

Despite its beneficial properties, safety concerns regarding this compound have been raised. A skin irritation study indicated that it could cause moderate to severe irritation upon contact with human skin . Therefore, while exploring its biological activities, careful consideration must be given to its safety profile.

Eigenschaften

IUPAC Name |

octadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCMONHAUSKTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-67-5 | |

| Record name | 1-Octadecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026932 | |

| Record name | 1-Octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004] | |

| Record name | 1-Octadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000675 [mmHg] | |

| Record name | 1-Octadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-88-9, 27070-58-2 | |

| Record name | 1-Octadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZUQ6V4AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.